2-(tert-Butyl)-4,6-dichloropyrimidine
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Overview
Description
2-(tert-Butyl)-4,6-dichloropyrimidine is a chemical compound that is part of the pyrimidine family, characterized by the presence of a pyrimidine ring—a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The tert-butyl group attached to the pyrimidine ring at the 2-position and the two chlorine atoms at the 4 and 6 positions are indicative of its potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-di-tert-butyl-5,6-dialkylpyrimidines are prepared in a one-step reaction from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, showcasing a method to introduce tert-butyl groups onto the pyrimidine ring . Another relevant synthesis involves the electrochemical oxidation of 4-tert-butylcatechol in the presence of nucleophiles such as 1,3-dimethylbarbituric acid, leading to the formation of spiropyrimidine derivatives . These methods highlight the versatility of pyrimidine synthesis and the potential to modify the 2-(tert-Butyl)-4,6-dichloropyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined to crystallize in an orthorhombic space group, with specific molecular dimensions and intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives participate in a variety of chemical reactions. The electrochemical study mentioned earlier demonstrates that the quinone derived from 4-tert-butylcatechol can undergo a Michael addition reaction with nucleophiles to form substituted pyrimidine derivatives . This indicates that 2-(tert-Butyl)-4,6-dichloropyrimidine could potentially engage in similar nucleophilic addition reactions, given the presence of electron-withdrawing chlorine substituents that can activate the pyrimidine ring towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric hindrance, affecting the compound's reactivity and solubility. The chlorine atoms may also impact the compound's reactivity, making it a suitable electrophile in substitution reactions. The crystalline structure and intermolecular interactions, such as hydrogen bonding, can affect the compound's melting point and stability . Additionally, the pKa values of pyrimidine derivatives can determine their basicity and role as non-nucleophilic bases in various chemical reactions .
Scientific Research Applications
Chemical Synthesis and Derivative Studies
2-(tert-Butyl)-4,6-dichloropyrimidine serves as a versatile intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the interaction with glycine esters under specific reaction conditions to produce N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions have been thoroughly studied, indicating the compound's utility in generating potentially biologically active compounds (Zinchenko et al., 2018)(Zinchenko et al., 2018).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, 2-(tert-Butyl)-4,6-dichloropyrimidine derivatives have been explored for their biological activities. For instance, the design and synthesis of 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrate the compound's relevance in developing new therapeutic agents. These ligands, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential as anti-inflammatory agents and in pain management, underscoring the compound's significance in drug discovery and development (Altenbach et al., 2008)(Altenbach et al., 2008).
Material Science and Polymer Chemistry
2-(tert-Butyl)-4,6-dichloropyrimidine and its derivatives have also found applications in material science, particularly in the synthesis of polymers with unique properties. For example, novel polyimides synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These properties make them suitable for applications in electronics, highlighting the compound's utility beyond pharmacological applications (Chern & Tsai, 2008)(Chern & Tsai, 2008).
Safety And Hazards
The safety and hazards associated with “2-(tert-Butyl)-4,6-dichloropyrimidine” are not explicitly mentioned in the available literature. However, tert-butyl compounds can cause serious eye irritation and may be harmful if inhaled6.
Future Directions
The future directions for “2-(tert-Butyl)-4,6-dichloropyrimidine” are not explicitly mentioned in the available literature. However, the synthesis of 2-tert-butyl-4-methylphenol, a compound with wide industrial applications, is of great significance, and the development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol7.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-tert-butyl-4,6-dichloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTDGBJUITUUCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4,6-dichloropyrimidine |
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